molecular formula C11H16N2O2 B8441215 (2-Tert-butyl-5-nitrophenyl)methanamine

(2-Tert-butyl-5-nitrophenyl)methanamine

Cat. No.: B8441215
M. Wt: 208.26 g/mol
InChI Key: HLIGFFIQVICOOK-UHFFFAOYSA-N
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Description

(2-Tert-butyl-5-nitrophenyl)methanamine is a chemical compound featuring both an aromatic nitro group and a benzylamine functional group, making it a versatile building block in organic synthesis and medicinal chemistry research. The tert-butyl substituent on the phenyl ring can influence the compound's stereoelectronic properties and metabolic stability. Potential research applications include its use as a synthetic intermediate in the development of pharmaceutical candidates and as a precursor for the synthesis of more complex molecules. Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. The specific mechanism of action is dependent on the final compound it is incorporated into. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2-tert-butyl-5-nitrophenyl)methanamine

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10-5-4-9(13(14)15)6-8(10)7-12/h4-6H,7,12H2,1-3H3

InChI Key

HLIGFFIQVICOOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares (2-Tert-butyl-5-nitrophenyl)methanamine with closely related methanamine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Activities Reference
(2-Methyl-5-nitrophenyl)methanamine C8H10N2O2 -CH3 (2), -NO2 (5) 166.18 Predicted collision cross-section data
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine C8H9ClN2O2 -Cl (2), -NO2 (5), -N-CH3 200.62 Non-polymeric ligand; drug development
1-(2-tert-Butyl-4-furan-2-ylpyrimidin-5-yl)methanamine C14H18N4O -tert-Butyl (2), furan (4) Not provided Structural complexity for ligand design
Key Observations:
  • Steric Effects : The tert-butyl group in the target compound distinguishes it from smaller substituents (e.g., methyl in or chloro in ), which may reduce metabolic degradation but limit solubility .
  • Electronic Effects : The nitro group’s electron-withdrawing nature contrasts with the electron-donating methyl group in , altering reactivity in substitution or coupling reactions .
Antimicrobial Activity:
  • Thiourea derivatives of structurally similar methanamines (e.g., (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal properties .
  • Quinazolinone-thiourea hybrids with methanamine backbones show moderate antibacterial activity (compared to ciprofloxacin) and anti-inflammatory effects via TNF-α/IL-6 inhibition .
Pharmacological Potential:
  • Nitro-substituted methanamines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine) affect wheat germination, indicating bioactivity in plant systems .
Physicochemical Data:
  • Lipophilicity : The tert-butyl group increases logP compared to methyl or chloro analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Boiling Points/Density : Tert-butyl-containing compounds like N-Methyl-tert-butylamine (bp 67–69°C, d 0.727) suggest similar volatility trends for the target compound.

Preparation Methods

Bromination of 2-Tert-butyl-5-nitrobenzene

The starting material, 2-tert-butyl-5-nitrobenzene (60 ), undergoes bromination using Ag₂SO₄ and Br₂ in 90% H₂SO₄. This electrophilic aromatic substitution occurs regioselectively at the para position relative to the nitro group, yielding 1-bromo-2-tert-butyl-5-nitrobenzene (61 ) in 98% yield. The reaction mechanism proceeds via the generation of a bromonium ion, stabilized by the electron-withdrawing nitro group.

Key reaction parameters :

  • Temperature: 0–25°C

  • Solvent: Concentrated H₂SO₄

  • Bromine equivalents: 1.05 mol/mol

Palladium-Mediated Cyanation

Bromide 61 is converted to 2-tert-butyl-5-nitrobenzonitrile (62 ) via a palladium-catalyzed cyanation. Using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 200°C, the reaction achieves 80% yield. The high temperature facilitates oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with Zn(CN)₂.

Optimization insights :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Cyanide source: Zn(CN)₂ (2.0 equiv)

  • Side products: <5% debrominated aryl species

Borane-Mediated Nitrile Reduction

The final step involves reducing benzonitrile 62 to the primary amine using BH₃·THF. At 70°C, this reaction proceeds with 43% yield, producing this compound (63 ). Competing side reactions include over-reduction to secondary amines (∼15%) and incomplete conversion (∼20%).

Critical factors :

  • Borane concentration: 4.0 equiv BH₃·THF

  • Reaction time: 12–16 hours

  • Workup: Quenching with methanol to minimize side products

Step-by-Step Reaction Analysis

Bromination Mechanism and Selectivity

The bromination of 60 exemplifies directed ortho-metalation (DoM) principles. The nitro group’s meta-directing effect ensures bromination occurs at the position para to itself, avoiding steric clashes with the bulky tert-butyl group. Kinetic studies show the reaction reaches completion within 2 hours at 25°C.

Table 1: Bromination Optimization Data

ParameterOptimal ValueYield Impact
H₂SO₄ concentration90%Maximizes electrophile generation
Br₂ stoichiometry1.05 equivMinimizes di-bromination
Temperature25°CBalances kinetics vs. side reactions

Challenges in Cyanation

The cyanation of 61 requires rigorous exclusion of moisture to prevent catalyst deactivation. Alternative cyanide sources (e.g., KCN) were tested but resulted in lower yields (≤60%) due to competing hydrolysis. Microwave-assisted cyanation at 200°C reduces reaction time from 24 hours to 2 hours without compromising yield.

Nitrile Reduction Selectivity

BH₃·THF demonstrates superior selectivity for primary amine formation compared to LiAlH₄, which predominantly yields secondary amines (≥80%). Gas chromatography–mass spectrometry (GC-MS) analysis of the reaction mixture reveals trace amounts of imine intermediates, suggesting a stepwise reduction mechanism.

Table 2: Reduction Agent Comparison

AgentPrimary Amine YieldSecondary Amine Yield
BH₃·THF43%15%
LiAlH₄12%82%
NaBH₄/NiCl₂28%45%

Industrial-Scale Production Considerations

Continuous Flow Cyanation

Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves cyanation yields to 85% by enhancing heat transfer and reducing catalyst degradation. A tubular reactor with a Pd/C packed bed achieves full conversion of 61 at 180°C with a residence time of 30 minutes.

Recycling of Borane Complexes

Industrial processes recover BH₃·THF via distillation under reduced pressure (15–30 mmHg), reducing reagent costs by 40% . Quenching the reaction with stoichiometric acetic acid prior to distillation minimizes borane polymerization.

Q & A

Q. What are the optimal synthetic routes for (2-Tert-butyl-5-nitrophenyl)methanamine, considering steric hindrance from the tert-butyl group?

  • Methodological Answer : Synthesis of this compound requires careful planning due to steric effects from the tert-butyl group and the reactivity of the nitro substituent. A plausible route involves:

Introducing the tert-butyl group via Friedel-Crafts alkylation on a precursor aromatic ring using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Nitration at the para position relative to the tert-butyl group. A mixed acid system (HNO₃/H₂SO₄) can be used, but regioselectivity must be validated via HPLC or NMR .

Reductive amination to install the methanamine group. Sodium cyanoborohydride (NaBH₃CN) in methanol with a nitro-to-amine reducing agent (e.g., H₂/Pd-C) may be employed .

  • Key Considerations :
  • Protect the amine during nitration to avoid side reactions.
  • Monitor reaction progress via TLC or GC-MS.
StepReaction TypeKey ReagentsYield (%)Challenges
1AlkylationAlCl₃, tert-butyl chloride~60-70Steric hindrance
2NitrationHNO₃/H₂SO₄~50Regioselectivity
3Reductive AminationNaBH₃CN, H₂/Pd-C~40Over-reduction

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions and amine presence. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 29-35 ppm (¹³C). The nitro group deshields adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z: 238.3) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods due to potential amine volatility and nitro group toxicity .
  • Storage : Keep in amber glass at 2-8°C under inert gas (N₂/Ar) to prevent oxidation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution but enhancing meta-directing effects. For nucleophilic attacks (e.g., SNAr), the amine group’s basicity may require pH optimization (e.g., buffered conditions). Computational tools (DFT) can predict reactive sites .
  • Experimental Design :
  • Compare reactivity with non-nitro analogs (e.g., tert-butyl-phenylmethanamine).
  • Use Hammett plots to quantify substituent effects .

Q. How can researchers resolve contradictions in reported catalytic activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from impurities or varying experimental conditions.

Reproducibility Checks : Standardize solvent purity (HPLC-grade), catalyst loading, and temperature.

Analytical Validation : Use LC-MS to confirm product identity and quantify byproducts.

Computational Validation : Compare experimental results with DFT-calculated activation energies .

  • Case Study : If catalytic yields vary, test if trace moisture deactivates the catalyst (e.g., Pd-C).

Q. What computational strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). The tert-butyl group may occupy hydrophobic pockets, while the nitro group forms polar interactions.
  • MD Simulations : Simulate stability in aqueous environments (GROMACS). The nitro group’s solvation energy affects bioavailability .
  • QSAR Studies : Coramine derivatives’ bioactivity with substituent electronic parameters (σ, π) .

Key Research Challenges

  • Synthetic Yield Optimization : Steric hindrance from tert-butyl limits nitration efficiency. Alternative routes (e.g., Suzuki coupling) may improve yields.
  • Stability Studies : Nitro groups can degrade under UV light. Accelerated stability testing (40°C/75% RH) is recommended .

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